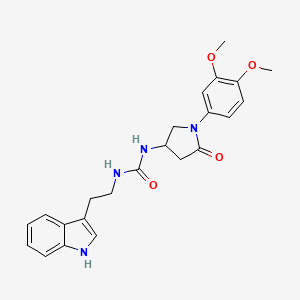
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features an indole moiety, a dimethoxyphenyl group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Ethyl Chain: The indole moiety is then alkylated using an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.
Coupling of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: Finally, the urea linkage is formed by reacting the intermediate compound with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of 3-hydroxy-5-oxopyrrolidine.
Substitution: Formation of nitro or halogenated derivatives of the dimethoxyphenyl group.
科学的研究の応用
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group could enhance the compound’s binding affinity and specificity. The urea linkage may facilitate the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate
- 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)thiourea
Uniqueness
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and dimethoxyphenyl groups may enhance its pharmacological potential compared to similar compounds.
生物活性
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety, a pyrrolidine ring, and a urea functional group. These structural components are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes key findings from research evaluating its efficacy:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 2.39 ± 0.10 | |
| HCT-116 (Colorectal Cancer) | 3.90 ± 0.33 | |
| PC-3 (Prostate Cancer) | Not specified |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound exhibits significant potency comparable to established anticancer agents like sorafenib.
The mechanism by which this compound exerts its effects involves the inhibition of specific signaling pathways critical for cancer cell proliferation. The interaction with the BRAF protein was simulated using molecular docking studies, revealing that hydrogen bonds form between the urea structure and amino acid residues in BRAF, suggesting a potential pathway for therapeutic targeting .
Case Studies
Several case studies have investigated the biological activity of similar compounds within the same chemical class:
- Study on Diaryl Ureas : A series of diaryl ureas were synthesized and evaluated for their antiproliferative activity against cancer cell lines. The study found that modifications in the urea structure significantly affected the IC50 values, indicating structure-activity relationships that could be exploited for drug development .
- Indole Derivatives : Research focusing on indole derivatives has shown promising results in terms of antitumor activity. Compounds similar to this compound demonstrated high affinity for serotonin receptors and significant inhibition of cancer cell proliferation .
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-20-8-7-17(12-21(20)31-2)27-14-16(11-22(27)28)26-23(29)24-10-9-15-13-25-19-6-4-3-5-18(15)19/h3-8,12-13,16,25H,9-11,14H2,1-2H3,(H2,24,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLDOILECMYNPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














